molecular formula C23H22N4O4 B2562194 2-(2-Methoxyphenyl)-5-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile CAS No. 904005-74-9

2-(2-Methoxyphenyl)-5-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2562194
CAS No.: 904005-74-9
M. Wt: 418.453
InChI Key: WSBVWYRXZDLZLA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has focused on the synthesis of novel compounds with potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives, including compounds with methoxyphenyl and piperazinyl moieties, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This suggests the compound's framework could be beneficial in developing new antimicrobial agents.

Radioligands for Imaging

Gao et al. (2012) reported on the synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives for use as PET radioligands, aimed at imaging of 5-HT1AR, highlighting the utility of compounds with methoxyphenyl and piperazinyl groups in developing diagnostic tools (Gao et al., 2012).

Structural and Spectroscopic Characterization

El-Emam et al. (2012) conducted quantum chemical calculations and spectroscopic characterization of a novel compound with methoxyphenyl and piperazinyl substituents, suggesting its potential as a chemotherapeutic agent. This research provides insight into the electronic structure and properties of such compounds, which could aid in the design of new drugs (El-Emam et al., 2012).

Antiproliferative and Tuberculostatic Activities

Research by Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and quinoline conjugates with significant antiproliferative activities, indicating the potential of compounds with methoxyphenyl and piperazinyl groups in cancer therapy (Parveen et al., 2017). Furthermore, Foks et al. (2004) explored the tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives, providing a basis for the development of new tuberculosis treatments (Foks et al., 2004).

Properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-29-17-9-7-16(8-10-17)22(28)26-11-13-27(14-12-26)23-19(15-24)25-21(31-23)18-5-3-4-6-20(18)30-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBVWYRXZDLZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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